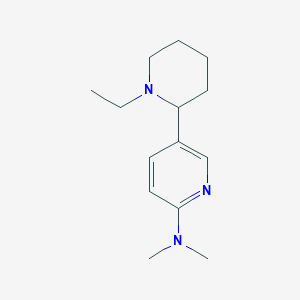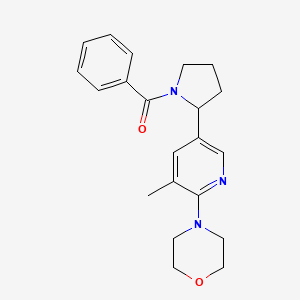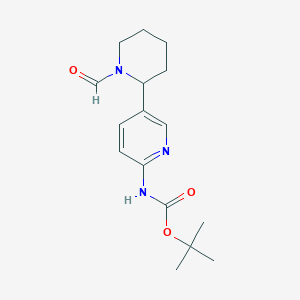
5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Etilpiperidin-2-il)-N,N-dimetilpiridin-2-amina es un compuesto que pertenece a la clase de aminas heterocíclicas. Presenta un anillo de piperidina sustituido con un grupo etilo y un anillo de piridina sustituido con un grupo dimetilamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(1-Etilpiperidin-2-il)-N,N-dimetilpiridin-2-amina generalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante la hidrogenación de derivados de piridina o mediante reacciones de ciclación que involucran precursores adecuados.
Sustitución con el grupo etilo:
Formación del anillo de piridina: El anillo de piridina se puede sintetizar mediante varios métodos, incluida la síntesis de piridina de Hantzsch, que implica la condensación de β-cetoésteres con amoníaco y aldehídos.
Sustitución con el grupo dimetilamina: El grupo dimetilamina se puede introducir mediante reacciones de sustitución nucleofílica utilizando dimetilamina como nucleófilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de catalizadores para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina, lo que lleva a la formación de N-óxidos.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el anillo de piridina, posiblemente convirtiéndolo en un anillo de piperidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones adyacentes a los átomos de nitrógeno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como dimetilamina y haluros de etilo se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados de piperidina reducidos y varios análogos sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
5-(1-Etilpiperidin-2-il)-N,N-dimetilpiridin-2-amina tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por sus posibles propiedades farmacológicas, incluida su actividad como ligando para varios receptores.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos.
Estudios biológicos: El compuesto se utiliza en estudios que investigan las interacciones de aminas heterocíclicas con sistemas biológicos.
Aplicaciones industriales: Se puede utilizar en el desarrollo de agroquímicos y otros compuestos de interés industrial.
Mecanismo De Acción
El mecanismo de acción de 5-(1-Etilpiperidin-2-il)-N,N-dimetilpiridin-2-amina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede actuar como un agonista o antagonista, modulando la actividad de estos objetivos e influyendo en varias vías bioquímicas. Los objetivos moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piperidina: Compuestos como la piperina y la lobelina comparten la estructura del anillo de piperidina y exhiben propiedades farmacológicas similares.
Derivados de piridina: Compuestos como la nicotina y la piridoxina contienen el anillo de piridina y se utilizan en varias aplicaciones biológicas y medicinales.
Singularidad
5-(1-Etilpiperidin-2-il)-N,N-dimetilpiridin-2-amina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La combinación de los anillos de piperidina y piridina, junto con los sustituyentes etilo y dimetilamina, hace que este compuesto sea un valioso andamiaje para el desarrollo de nuevas moléculas con posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
5-(1-ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-4-17-10-6-5-7-13(17)12-8-9-14(15-11-12)16(2)3/h8-9,11,13H,4-7,10H2,1-3H3 |
Clave InChI |
YYJCBNXCGCXOKX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1C2=CN=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)



![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)
![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)


